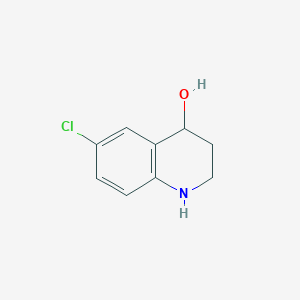![molecular formula C17H19ClN2O2 B2695989 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide CAS No. 1042819-41-9](/img/structure/B2695989.png)
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine-based compound that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicine due to its unique mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide involves the inhibition of the production of pro-inflammatory cytokines. The compound inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the production of pro-inflammatory cytokines. The compound also inhibits the production of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide has been found to have various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases. The compound has also been found to have potential applications in the treatment of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and its potential applications in the treatment of cancer. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide. One direction is to study the compound's potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study the compound's potential toxicity and safety in humans. Additionally, further studies are needed to determine the optimal dosage and administration of the compound in humans.
Métodos De Síntesis
The synthesis of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-picoline with 1-(4-methoxyphenyl)-2-methylpropan-1-one in the presence of a base. The reaction results in the formation of the desired compound. Other methods include the reaction of 2-chloro-4-picoline with 1-(4-methoxyphenyl)-2-methylpropan-1-ol in the presence of a base or the reaction of 2-chloro-4-picoline with 1-(4-methoxyphenyl)-2-methylpropanenitrile in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties. The compound has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases. The compound has also been found to have potential applications in the treatment of cancer. It has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)16(12-4-6-14(22-3)7-5-12)20-17(21)13-8-9-19-15(18)10-13/h4-11,16H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDYVTZBXMGKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

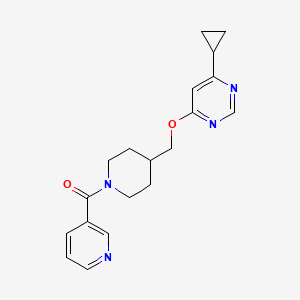
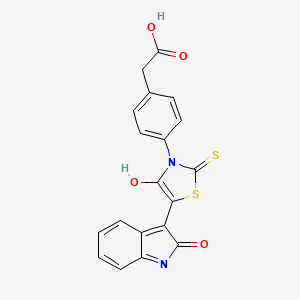
![7-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2695911.png)
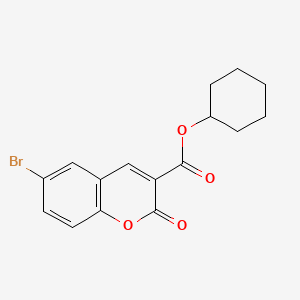
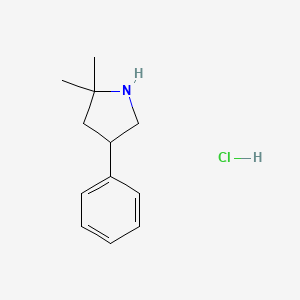
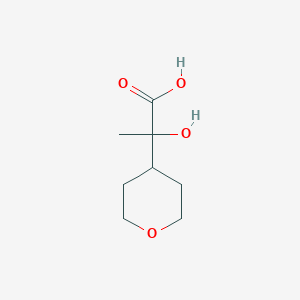
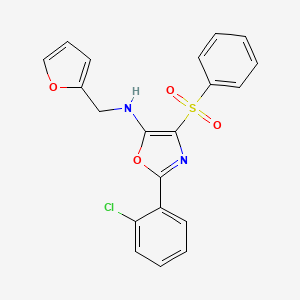
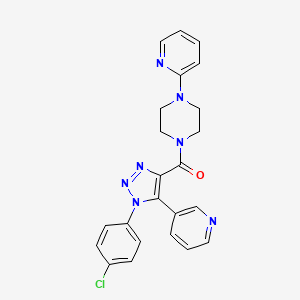
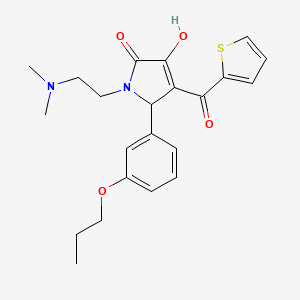
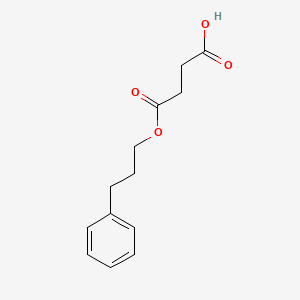

![4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2695925.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)
